REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH:6]([C:9]1[CH:25]=[CH:24][C:12]([C:13]([C:15]2[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=2[C:17]([OH:19])=O)=[O:14])=[CH:11][CH:10]=1)([CH3:8])[CH3:7]>>[CH:6]([C:9]1[CH:10]=[CH:11][C:12]2[C:13](=[O:14])[C:15]3[C:16](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:17](=[O:19])[C:24]=2[CH:25]=1)([CH3:7])[CH3:8]
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Name
|
|
Quantity
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25 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
8.5 g
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Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The resultant dark solution was poured cautiously
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Type
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CUSTOM
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Details
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over crushed ice
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Type
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CUSTOM
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Details
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to yield a beige solid which
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Type
|
EXTRACTION
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Details
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was extracted with chloroform
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Type
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WASH
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Details
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The chloroform layer was washed sever-al times with a dilute NaOH solution ≈10%),
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Type
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DRY_WITH_MATERIAL
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Details
|
The resultant yellow chloroform solution was dried with MgSO4
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Type
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FILTRATION
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Details
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filtered
|
Type
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CUSTOM
|
Details
|
the chloroform was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield a yellow/orange solid
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from heptane
|
Type
|
CUSTOM
|
Details
|
to yield a yellow product
|
Name
|
|
Type
|
|
Smiles
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C(C)(C)C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |